(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a thiophen-2-yl group, and a 1,3,4-thiadiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiophen-2-yl and 1,3,4-thiadiazol-2-yl groups through various coupling reactions. The final step involves the formation of the hydroxy(thiophen-2-yl)methylidene moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they generally include modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H19N3O3S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H19N3O3S2/c1-11(2)13-6-8-14(9-7-13)17-16(18(25)15-5-4-10-28-15)19(26)20(27)24(17)21-23-22-12(3)29-21/h4-11,17,26H,1-3H3 |
InChI Key |
UNFGQYCJTQFUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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